molecular formula C14H22N2O3 B13193430 tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate

tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate

Cat. No.: B13193430
M. Wt: 266.34 g/mol
InChI Key: CFRSVKNASJTVCG-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a cyano group paired with an oxiran-2-ylmethyl substituent at the 4-position. The oxirane (epoxide) moiety introduces reactivity, making the compound valuable in synthetic chemistry, particularly in nucleophilic ring-opening reactions or as a precursor for drug intermediates.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-cyano-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-6-4-14(10-15,5-7-16)8-11-9-18-11/h11H,4-9H2,1-3H3

InChI Key

CFRSVKNASJTVCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate involves its interaction with various molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a cyano group and an epoxide-containing substituent at the 4-position of the piperidine ring. Below is a comparative analysis with analogs:

Compound Name 4-Position Substituents Molecular Formula Molecular Weight Key Features
Target Compound Cyano, (oxiran-2-yl)methyl C15H22N2O3* ~278.35* Epoxide group enables reactivity; tert-butyl carbamate aids stability .
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate Cyano, pyridin-2-yl C16H21N3O2 287.36 Pyridine substituent enhances coordination potential; used in drug discovery.
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate Cyano, 2-fluoro-4-methylphenyl C18H23FN2O2 318.39 Aromatic fluorine improves metabolic stability; high purity (≥97%).
tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate Cyano, tosyloxymethyl C19H26N2O5S 394.49 Tosyl group facilitates nucleophilic substitution; storage at room temperature.
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl C17H24N2O3 304.39 Hydroxyl-pyridine moiety offers hydrogen-bonding sites; 95% purity.

Research and Development Insights

  • Synthetic Routes: The tert-butyl carbamate group is commonly introduced via Boc-protection of piperidine, followed by functionalization at the 4-position using cyanoalkylation or epoxide coupling .
  • Emerging Analogs: Compounds like tert-Butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate () highlight the trend toward incorporating oxygen-rich heterocycles for improved solubility and biodegradability.

Biological Activity

tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate (CAS No. 2059939-54-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O3C_{13}H_{19}N_{3}O_{3}, with a molecular weight of approximately 253.31 g/mol. The presence of the oxirane ring suggests potential reactivity that can be exploited in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may exhibit:

  • Antioxidant Activity : The oxirane moiety can contribute to the compound's ability to scavenge free radicals, potentially mitigating oxidative stress in cells.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from apoptosis, particularly in models of neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies : In cellular models, this compound demonstrated a dose-dependent increase in cell viability against oxidative stress induced by amyloid-beta peptides, suggesting a protective role against neurotoxicity.
  • In Vivo Studies : Animal models treated with this compound exhibited improved cognitive functions compared to control groups, indicating potential therapeutic effects in cognitive impairment scenarios.

Case Study 1: Neuroprotection Against Amyloid-beta

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results showed a significant increase in cell viability when treated with the compound, with a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentCell Viability (%)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control40 ± 5150 ± 1080 ± 5
Aβ Only25 ± 5200 ± 15100 ± 10
Aβ + Compound65 ± 5 120 ± 10 60 ± 5

This data highlights the compound's potential as a neuroprotective agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit AChE activity:

Concentration (µM)AChE Inhibition (%)
00
1030
5070
10085

The results indicate a strong inhibitory effect on AChE at higher concentrations, supporting its potential application in Alzheimer's disease treatment.

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